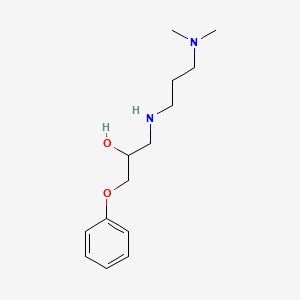![molecular formula C19H21N3O3S B2709748 2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1260992-74-2](/img/structure/B2709748.png)
2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: Propyl iodide, potassium carbonate.
Conditions: Propylation is achieved by treating the thienopyrimidine intermediate with propyl iodide and potassium carbonate under reflux.
Acetylation and Benzylation:
Reagents: 4-methylbenzyl chloride, acetic anhydride.
Conditions: The final step involves acetylation using acetic anhydride followed by N-benzylation with 4-methylbenzyl chloride under basic conditions.
Industrial Production Methods
Scaling up this synthesis for industrial production typically involves optimizing reaction conditions to enhance yield and purity, often employing continuous flow chemistry techniques to control reaction parameters more precisely.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized via a multi-step process starting from commercially available reagents. A typical synthetic route may involve the initial formation of the thienopyrimidine core, followed by functionalization to introduce the propyl and methylbenzyl groups.
Formation of the Thienopyrimidine Core:
Reagents: Thiophene-2-carboxylic acid, formamide, and phosphorous oxychloride.
Conditions: The thiophene-2-carboxylic acid is cyclized with formamide under heating conditions in the presence of phosphorous oxychloride to yield the thienopyrimidine ring.
Chemical Reactions Analysis
2-(2,4-Dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide undergoes various chemical reactions which are crucial for its functionalization and application:
Oxidation: Undergoes oxidation to introduce additional functional groups or modify existing ones. Common reagents include hydrogen peroxide and peracids.
Reduction: Can be reduced using hydrides (e.g., sodium borohydride) to generate corresponding alcohols or amines.
Substitution Reactions: The acetyl and benzyl groups can be substituted under nucleophilic conditions, using reagents like sodium methoxide.
Major Products: The primary products of these reactions include various derivatives with modified functional groups enhancing the compound's reactivity or biological activity.
Scientific Research Applications
Chemistry
Catalysis: Acts as a ligand in catalytic reactions, facilitating transformations by stabilizing transition states.
Material Science: Used in the synthesis of conductive polymers and advanced materials due to its heterocyclic structure.
Biology
Enzyme Inhibition: Studied as a potential inhibitor for enzymes involved in metabolic pathways.
Molecular Probes: Used as a fluorescent probe in biological imaging due to its structural rigidity and conjugation.
Medicine
Anticancer Research: Explored for its cytotoxic properties against various cancer cell lines.
Antibacterial Agents: Evaluated for its effectiveness in inhibiting bacterial growth.
Industry
Pharmaceuticals: Serves as an intermediate in the synthesis of complex pharmaceutical agents.
Agriculture: Investigated for its potential use in agrochemicals as a growth regulator or pesticide.
Mechanism of Action
2-(2,4-Dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide exerts its biological effects through several mechanisms:
Molecular Targets: Binds to specific enzymes or receptors, modulating their activity. For example, it may inhibit kinases or proteases involved in signaling pathways.
Pathways Involved: Affects pathways related to cell cycle regulation, apoptosis, and metabolic control, depending on the application.
Comparison with Similar Compounds
Compared to other thienopyrimidine derivatives, this compound is unique due to the specific substituents on the pyrimidine core which influence its activity and selectivity.
Similar Compounds
2,4-Dioxo-3-ethyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide: Similar structure but with an ethyl instead of a propyl group, affecting its biological activity.
2,4-Dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methylbenzyl)acetamide: Features a different position of the methyl group on the benzyl ring, which can alter its interaction with molecular targets.
Properties
IUPAC Name |
2-(2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-3-9-21-18(24)17-15(8-10-26-17)22(19(21)25)12-16(23)20-11-14-6-4-13(2)5-7-14/h4-8,10H,3,9,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXCTYZEDJRWMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2709665.png)



![N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2709671.png)
![N-(2,5-dimethoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2709673.png)

![1-[[2-(1H-indol-3-yl)acetyl]amino]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2709676.png)


![N-(3-methoxyphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2709682.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2709683.png)
![N-(1-cyanocyclopentyl)-2-[4-(2-methoxyethyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2709685.png)

